molecular formula C19H17NO3S B11068750 4-(2,5-dimethylthiophen-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(2,5-dimethylthiophen-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11068750
M. Wt: 339.4 g/mol
InChI Key: NVHWKTMTRUKRAN-UHFFFAOYSA-N
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Description

4-(2,5-DIMETHYL-3-THIENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE is a complex organic compound with a unique structure that combines a thienyl group, a pyranoquinoline core, and a dihydro-pyranoquinoline dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHYL-3-THIENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethyl-3-thiophene carboxaldehyde with 6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHYL-3-THIENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHYL-3-THIENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells . The compound’s photophysical properties are attributed to its ability to undergo photoinduced electron transfer processes, making it useful in optoelectronic applications .

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

4-(2,5-dimethylthiophen-3-yl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C19H17NO3S/c1-10-8-13(11(2)24-10)14-9-16(21)23-18-12-6-4-5-7-15(12)20(3)19(22)17(14)18/h4-8,14H,9H2,1-3H3

InChI Key

NVHWKTMTRUKRAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2CC(=O)OC3=C2C(=O)N(C4=CC=CC=C43)C

Origin of Product

United States

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